3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring with a phenylbutyl substituent and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the formation of the oxazolidinone ring followed by the introduction of the phenylbutyl and sulfanylidene groups. One common method involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The phenylbutyl group can be introduced through a nucleophilic substitution reaction, while the sulfanylidene group can be added via a thiolation reaction using sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis with high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenylbutyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylbutyl group.
Scientific Research Applications
3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutyl group may facilitate binding to hydrophobic pockets, while the sulfanylidene group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenylbutyl)-2-oxazolidinone: Lacks the sulfanylidene group, which may result in different chemical reactivity and biological activity.
2-Sulfanylidene-1,3-oxazolidin-4-one: Lacks the phenylbutyl group, which may affect its binding affinity and specificity for certain targets.
3-Phenyl-2-sulfanylidene-1,3-oxazolidin-4-one: Contains a phenyl group instead of a phenylbutyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
3-(4-Phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to the presence of both the phenylbutyl and sulfanylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and provides opportunities for further research and development.
Properties
Molecular Formula |
C13H15NO2S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(4-phenylbutyl)-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H15NO2S/c15-12-10-16-13(17)14(12)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
HGBDOMDMDSWCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)O1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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